molecular formula C11H21N3OS B4058848 4-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

4-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B4058848
M. Wt: 243.37 g/mol
InChI Key: VASOISAJWOEJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a useful research compound. Its molecular formula is C11H21N3OS and its molecular weight is 243.37 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methyl-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide is 243.14053348 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) demonstrated significant anticancer properties in both in vivo and in vitro settings, presenting low toxicity levels. An in-depth analysis of its metabolism in rats revealed multiple metabolites, suggesting a complex biochemical interaction within biological systems. This compound's anticancer efficacy and its metabolic pathway offer promising insights for developing novel therapeutic agents (Jiang et al., 2007).

Antimicrobial and Antifungal Applications

N-(1-Adamantyl)carbothioamides, including structures related to 4-methyl-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, have shown potent antibacterial activity against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as antifungal capabilities against Candida albicans. Their capacity to induce significant reductions in serum glucose levels in diabetic rat models indicates a broader therapeutic potential beyond antimicrobial activity (Al-Abdullah et al., 2015).

Flame Retardant Properties

In the field of materials science, the thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives, which are structurally related to 4-methyl-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide, was studied to assess their flame retardant capabilities. This research elucidates the action mode of these derivatives on cotton fabric, enhancing the understanding of their application in improving fire safety standards (Nguyen et al., 2014).

Antitubercular Agents

A series of 2-butyl-4-chloroimidazole-based substituted piperazine-thiosemicarbazone hybrids, closely related to the target compound, demonstrated potent in vitro activity against Mycobacterium tuberculosis. This study highlights the potential of such compounds in addressing the global challenge of tuberculosis through the design of novel therapeutic agents (Jallapally et al., 2014).

Properties

IUPAC Name

4-methyl-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3OS/c1-13-4-6-14(7-5-13)11(16)12-9-10-3-2-8-15-10/h10H,2-9H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASOISAJWOEJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.